Ethyl 3-amino-4-ethylhexanoate Ethyl 3-amino-4-ethylhexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18185053
InChI: InChI=1S/C10H21NO2/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9H,4-7,11H2,1-3H3
SMILES:
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

Ethyl 3-amino-4-ethylhexanoate

CAS No.:

Cat. No.: VC18185053

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-4-ethylhexanoate -

Specification

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name ethyl 3-amino-4-ethylhexanoate
Standard InChI InChI=1S/C10H21NO2/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9H,4-7,11H2,1-3H3
Standard InChI Key JTUVQIRBCJTBFO-UHFFFAOYSA-N
Canonical SMILES CCC(CC)C(CC(=O)OCC)N

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-amino-4-ethylhexanoate (CAS: 1604424-69-2) is classified as an amino ester with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol . The compound features a hexanoate backbone substituted with an amino group at the third carbon and an ethyl group at the fourth position, culminating in a branched structure. A notable point of discussion arises from discrepancies in reported molecular formulas: some sources describe it as C₁₁H₂₁NO₂, while others definitively state C₁₀H₂₁NO₂ . This inconsistency may stem from typographical errors or misattribution to structurally analogous compounds. For the purpose of this review, we adopt the C₁₀H₂₁NO₂ formula validated by PubChem and Chemsrc .

Stereochemical Considerations

The compound exhibits stereoisomerism, with the (3S)-configured enantiomer being explicitly documented . The InChI key JTUVQIRBCJTBFO-VIFPVBQESA-N confirms the S configuration at the third carbon, which influences its biochemical interactions and synthetic pathways . The SMILES notation CCC(CC)C@HN further delineates the spatial arrangement of substituents . Such stereochemical precision is critical for applications requiring enantioselective catalysis or receptor-targeted drug design.

Nomenclature and Synonyms

  • IUPAC Name: Ethyl (3S)-3-amino-4-ethylhexanoate

  • Synonyms: EN300-1285201, 1604450-26-1

  • Common Aliases: Ethyl 3-amino-4-ethylhexanoate, (3R)-3-pent-3-yl-β-alanine ethyl ester

Synthesis and Manufacturing Approaches

The synthesis of ethyl 3-amino-4-ethylhexanoate primarily revolves around esterification and enamine formation strategies. Industrial-scale production often employs continuous flow reactors to enhance yield and efficiency.

Conventional Esterification

The most straightforward method involves the acid-catalyzed reaction between 3-amino-4-ethylhexanoic acid and ethanol:

3-Amino-4-ethylhexanoic acid + EthanolH+Ethyl 3-amino-4-ethylhexanoate + H2O\text{3-Amino-4-ethylhexanoic acid + Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl 3-amino-4-ethylhexanoate + H}_2\text{O}

This method typically utilizes sulfuric acid or p-toluenesulfonic acid as catalysts, with yields exceeding 80% under reflux conditions.

Table 1: Comparative Synthesis Methods

MethodReactantsCatalystYield (%)Reference
Acid-Catalyzed Ester3-Amino-4-ethylhexanoic acid, EtOHH₂SO₄80–85
Enolate AlkylationTrifluoroacetate, Acetate, AmineNaOCH₃70–75

Physicochemical Properties

Ethyl 3-amino-4-ethylhexanoate displays distinct physical and chemical properties that dictate its handling and application:

Chemical Properties

  • logP (XLogP3-AA): 1.6, indicating moderate lipophilicity

  • Hydrogen Bonding: 1 donor, 3 acceptors

  • Rotatable Bonds: 7, conferring structural flexibility

Table 2: Computed Physicochemical Data (PubChem)

PropertyValue
Topological Polar Surface Area52.3 Ų
Heavy Atom Count13
Complexity144

Biochemical Interactions and Applications

Metabolic Pathway Modulation

The amino and ester functionalities enable dual interactions with enzymatic systems. Hydrolysis of the ester group yields 3-amino-4-ethylhexanoic acid, which may interfere with amino acid metabolism—particularly in pathways involving branched-chain amino acids like leucine and isoleucine.

Drug Development

As a chiral building block, the (3S)-isomer is valuable in synthesizing pharmacologically active molecules. Its ethyl ester group enhances membrane permeability, making it a candidate for prodrug formulations .

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